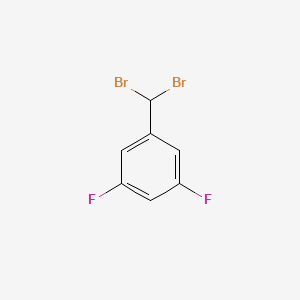

1-(Dibromomethyl)-3,5-difluorobenzene

Description

Contextual Significance of Halogenated Benzylic Systems in Synthetic Chemistry

Halogenated benzylic systems are a cornerstone of modern synthetic chemistry due to the unique reactivity of the benzylic position—the carbon atom directly attached to an aromatic ring. The C-H bonds at this position are weaker than typical alkyl C-H bonds, making them susceptible to selective free-radical halogenation. ichemical.comsigmaaldrich.com

Once a halogen is introduced, the resulting benzylic halide becomes a highly valuable synthetic intermediate. nih.govsigmaaldrich.com The carbon-halogen bond is polarized, rendering the benzylic carbon electrophilic and an excellent site for nucleophilic substitution reactions. sigmaaldrich.com Benzylic halides readily undergo both Sₙ1 and Sₙ2 reactions. sigmaaldrich.commatrix-fine-chemicals.com The facility of Sₙ1 reactions is attributed to the formation of a resonance-stabilized benzylic carbocation, which delocalizes the positive charge across the aromatic ring, significantly lowering the activation energy of the reaction. chemicalbook.com This enhanced reactivity allows for the facile introduction of a wide variety of functional groups, including alcohols, ethers, amines, and nitriles, making benzylic halides powerful precursors for more complex molecules. nih.gov

Overview of Dihalomethyl Arenes as Versatile Synthetic Intermediates

Dihalomethyl arenes, also known as geminal dihalides or benzal halides, are compounds where two halogen atoms are attached to the same benzylic carbon. These structures are particularly useful as they serve as stable and convenient precursors to aromatic aldehydes, a critical functional group in organic synthesis.

The synthesis of dihalomethyl arenes is typically achieved through the exhaustive free-radical halogenation of a methylarene. bldpharm.comnih.gov For instance, the reaction of a toluene (B28343) derivative with two or more equivalents of a brominating agent like N-bromosuccinimide (NBS), often in the presence of a radical initiator such as AIBN or under UV irradiation, can install two bromine atoms at the benzylic position.

The primary synthetic application of a dibromomethyl arene is its conversion into a benzaldehyde (B42025). This transformation is most commonly achieved through hydrolysis. The reaction with water, often facilitated by a base like sodium hydroxide (B78521) or calcium carbonate, proceeds via nucleophilic substitution of the bromine atoms to form an intermediate geminal diol. Gem-diols are generally unstable and rapidly dehydrate to yield the corresponding aldehyde. This two-step sequence from methylarene to aldehyde, via the dibromomethyl intermediate, provides a reliable method for synthesizing aromatic aldehydes that might otherwise be difficult to prepare or handle. Furthermore, gem-dibromomethylarenes can act as direct substitutes for non-commercial or unstable aldehydes in certain condensation reactions, such as the Knoevenagel-Doebner reaction to form α,β-unsaturated carboxylic acids.

For 1-(dibromomethyl)-3,5-difluorobenzene, its principal value lies in its role as a synthetic precursor to 3,5-difluorobenzaldehyde. The two electron-withdrawing fluorine atoms on the benzene (B151609) ring make this particular aldehyde a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The dibromomethyl group serves as a masked aldehyde, allowing for its introduction and subsequent unmasking under specific conditions, thereby enhancing its utility in multi-step synthetic sequences.

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2F2 |

|---|---|

Molecular Weight |

285.91 g/mol |

IUPAC Name |

1-(dibromomethyl)-3,5-difluorobenzene |

InChI |

InChI=1S/C7H4Br2F2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,7H |

InChI Key |

PSSIIOFSZKHJQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Dibromomethyl 3,5 Difluorobenzene

Electrophilic and Nucleophilic Pathways at the Dibromomethyl Center

The dibromomethyl group (-CHBr₂) is a versatile functional group that serves as a precursor to various functionalities, most notably carbonyl groups. The carbon atom, being attached to two bromine atoms and a difluorinated benzene (B151609) ring, is highly electrophilic and susceptible to nucleophilic attack.

The benzylic position of the dibromomethyl group makes it reactive towards nucleophilic substitution. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination thereof, depending on the reaction conditions and the nucleophile's nature.

Sₙ2 Pathway : The primary substitution at the dibromomethyl group often follows a bimolecular (Sₙ2) pathway, especially with strong, unhindered nucleophiles. This mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon while one of the bromide leaving groups departs. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. ambeed.com The presence of two leaving groups means this substitution can occur sequentially. For instance, the initial step of the Kornblum oxidation, which converts alkyl halides to carbonyls using dimethyl sulfoxide (B87167) (DMSO), proceeds via an Sₙ2 mechanism. wikipedia.org

Sₙ1 Pathway : An Sₙ1 mechanism becomes more plausible under conditions that favor the formation of a carbocation intermediate, such as in the presence of a polar protic solvent or a Lewis acid. The benzylic position can stabilize a positive charge through resonance with the aromatic ring. The first bromine atom would leave, forming an α-bromo-3,5-difluorobenzyl cation. This cation would then be rapidly attacked by a nucleophile. Tertiary benzylic halides are most reactive in Sₙ1 reactions, but secondary benzylic systems like this one can also undergo Sₙ1 reactions, often competing with Sₙ2. bldpharm.com

The table below summarizes the expected outcomes with different classes of nucleophiles.

| Nucleophile Type | Example Nucleophile(s) | Likely Mechanism(s) | Expected Product Type |

| Oxygen Nucleophiles | H₂O, ROH, RCO₂⁻ | Sₙ1 / Sₙ2 | Aldehyde, Acetal, Ester |

| Sulfur Nucleophiles | RSH, RS⁻ | Sₙ2 | Thioacetal, Dithioether |

| Nitrogen Nucleophiles | NH₃, RNH₂, N₃⁻ | Sₙ2 | Imine, Amine, Azide |

| Carbon Nucleophiles | CN⁻ | Sₙ2 | Cyanohydrin derivative |

This table is a generalized representation based on established principles of nucleophilic substitution on benzylic halides.

One of the most significant applications of 1-(dibromomethyl)-3,5-difluorobenzene is its role as a stable precursor, or "aldehyde equivalent," for 3,5-difluorobenzaldehyde. researchgate.netnih.gov This transformation avoids the direct handling of the potentially more reactive aldehyde.

Hydrolysis to Aldehydes: The direct hydrolysis of the gem-dibromide to an aldehyde can be achieved under various conditions. A common method involves heating in the presence of water, often with a base like sodium bicarbonate or in a solvent mixture that facilitates the reaction. sciencemadness.org The reaction proceeds through a two-step substitution of the bromine atoms by hydroxyl groups, forming an unstable gem-diol which rapidly dehydrates to the corresponding aldehyde.

Specialized Oxidation Methods: Several named reactions are effective for converting benzylic halides to aldehydes.

Kornblum Oxidation : This method uses dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base like triethylamine. wikipedia.org The reaction is effective for activated halides, including benzylic ones, and typically requires elevated temperatures. rsc.org

Sommelet Reaction : This reaction converts a benzyl (B1604629) halide to an aldehyde using hexamine and water. wikipedia.orgsynarchive.com The process involves the initial formation of a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the aldehyde. organicreactions.orgsciencemadness.org

Formation of Acetals: Acetals, which are protected forms of aldehydes, can be synthesized directly from this compound. A notable method involves the zinc chloride-catalyzed reaction with a trialkyl orthoformate, such as trimethyl orthoformate. researchgate.net This reaction involves a sequential debromoalkoxylation, where an α-bromo ether intermediate is formed and subsequently reacts to yield the final acetal. researchgate.net This approach is advantageous as it can tolerate other functional groups like esters.

The table below outlines common methods for this transformation.

| Reaction Name/Type | Reagents | Product | Key Features |

| Hydrolysis | Water, often with base (e.g., NaHCO₃) | 3,5-Difluorobenzaldehyde | Direct conversion, may require heat. |

| Kornblum Oxidation | DMSO, Et₃N | 3,5-Difluorobenzaldehyde | Good for activated halides. wikipedia.orgsynarchive.com |

| Sommelet Reaction | Hexamine, H₂O | 3,5-Difluorobenzaldehyde | Classic method for benzyl halides. wikipedia.org |

| Acetal Formation | HC(OR)₃, ZnCl₂ | 3,5-Difluorobenzaldehyde dialkyl acetal | Direct formation of a protected aldehyde. researchgate.net |

The formation of iminium and imine derivatives from this compound typically proceeds via the intermediate aldehyde, 3,5-difluorobenzaldehyde. Once the aldehyde is formed in situ or used as an isolated product, it can readily react with primary or secondary amines.

Reaction with Primary Amines : 3,5-Difluorobenzaldehyde reacts with primary amines (R-NH₂) under dehydrating conditions to form an imine (a Schiff base). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

Reaction with Secondary Amines : Reaction with secondary amines (R₂NH) leads to the formation of an iminium ion . This positively charged species is generated after the initial addition of the amine to the carbonyl group and subsequent loss of water.

This two-step sequence, where the dibromomethyl compound is first converted to an aldehyde which then reacts with an amine, is a powerful synthetic strategy.

The ability of this compound to act as an aldehyde surrogate makes it a valuable participant in various condensation reactions.

Knoevenagel-Doebner Condensation : Research has shown that gem-dibromomethylarenes can be used as aldehyde equivalents in the Knoevenagel-Doebner reaction. nih.gov This reaction involves the condensation of an "aldehyde" with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a base (e.g., pyridine). The final product, after decarboxylation, is an α,β-unsaturated carboxylic acid. Using this compound in this manner would yield 3,5-difluorocinnamic acid derivatives.

Wittig Reaction : While the classic Wittig reaction involves an aldehyde or ketone, masterorganicchemistry.comorganic-chemistry.orgwikipedia.org modern variations have been developed that can utilize alkyl halides. Photoredox catalysis can facilitate the olefination of alkyl halides with aldehydes in the presence of triphenylphosphine (B44618). nih.gov Conceptually, this compound could be used in related phosphorus-ylide chemistry to form alkenes.

Polymerization : As a bifunctional monomer (containing two reactive bromine atoms), this compound has the potential to be used in polycondensation reactions. For instance, reaction with a dinucleophile, such as a bisphenol or a dithiol, could theoretically lead to the formation of polyesters or polythioethers. This type of step-growth polymerization, often carried out as a melt polycondensation, is a fundamental method for producing many commodity polymers. researchgate.net However, specific examples of polymerization using this particular monomer are not extensively documented in the reviewed literature.

Aromatic Reactivity of the 3,5-Difluorobenzene Moiety

The two fluorine atoms on the benzene ring profoundly affect its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SₑAr): Fluorine, like other halogens, exhibits a dual electronic effect: it is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity, but it is also a weak π-donor through the mesomeric or resonance effect (+M) due to its lone pairs of electrons. wikipedia.org

Reactivity : The powerful inductive effect dominates, withdrawing electron density from the benzene ring and making it less nucleophilic. wikipedia.org This deactivates the ring towards attack by electrophiles compared to unsubstituted benzene. wikipedia.orgorganicreactions.org Therefore, electrophilic substitution on this compound requires harsher conditions than on benzene itself.

Selectivity : Despite being deactivating, the fluorine substituents are ortho, para directors. wikipedia.org The resonance effect, although weaker than the inductive effect, enriches the electron density at the positions ortho and para to the fluorine atoms, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at these sites. wikipedia.orggoogle.com In the 3,5-difluoro arrangement, the positions ortho to one fluorine (C2 and C6) and para to the other (C4) are the most activated sites. The C2, C4, and C6 positions are electronically favored for electrophilic attack.

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings are typically electron-rich and resist nucleophilic attack. However, the presence of strong electron-withdrawing groups, like fluorine and nitro groups, can make the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orgyoutube.combeilstein-journals.org

Reactivity : The two fluorine atoms strongly withdraw electron density from the ring, activating it for attack by strong nucleophiles. This effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.org While the dibromomethyl group itself is not a leaving group in SₙAr, further substitution on the ring (e.g., introduction of a nitro group) could render one of the fluorines susceptible to displacement. In SₙAr reactions, fluorine's ability to stabilize the intermediate via its inductive effect often makes it a better activating group than other halogens, even though fluoride (B91410) is a poor leaving group. sciencemadness.org

Selectivity : In a potential SₙAr reaction on a further substituted this compound, a nucleophile would attack a carbon bearing a suitable leaving group. The fluorine atoms at positions 3 and 5 would activate the ring towards such an attack, particularly at positions 2, 4, and 6, should a leaving group be present there.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound, identified by the CAS number 1392102-80-5 and the molecular formula C₇H₄Br₂F₂, have revealed a significant scarcity of publicly available scientific literature and detailed research findings. synquestlabs.com While the existence of the compound is confirmed through chemical supplier databases, extensive searches have not yielded specific studies on its chemical reactivity, mechanistic investigations, or its application in metal-catalyzed transformations.

Information on related compounds, such as 1-(bromomethyl)-3,5-difluorobenzene and 1-bromo-3,5-difluorobenzene (B42898), is more readily available. For instance, studies on the nucleophilic aromatic substitution (SNAr) of difluorobenzene derivatives, in general, have been conducted. researchgate.net Similarly, processes for the preparation of 1-bromo-3,5-difluorobenzene are documented. google.comgoogle.com However, extrapolating these findings to this compound would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on the specified compound.

Due to the lack of specific data, the creation of detailed research findings and interactive data tables for the chemical reactivity and mechanistic investigations of this compound, as per the user's request, cannot be fulfilled at this time. Further research and publication in the scientific community are required to provide the necessary information for such an in-depth analysis.

Specifically, no information was found on:

Its utility as a synthetic building block for the construction of carbon frameworks or the introduction of functional groups.

Its role in the development of medicinal chemistry scaffolds or in bioisosteric replacement strategies.

Its use as a precursor in the development of advanced polymeric materials or for functionalized surfaces.

The search results primarily contained information on related but structurally distinct compounds, such as "1-(bromomethyl)-3,5-difluorobenzene" and "1-bromo-3,5-difluorobenzene," or discussed the general reactivity of aryl gem-dibromides without mentioning the specific compound .

Due to the lack of specific data and research findings for "this compound," it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate and specific content for each outlined section.

Computational Chemistry and Spectroscopic Characterization Approaches for 1 Dibromomethyl 3,5 Difluorobenzene

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Profiles

A comprehensive search of scientific databases yielded no specific studies that have employed Density Functional Theory (DFT) to investigate the electronic structure and reactivity profiles of 1-(Dibromomethyl)-3,5-difluorobenzene. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and various reactivity descriptors. For related compounds, DFT has been used to evaluate reactivity profiles, but this data is not directly transferable. bldpharm.com

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Theoretical Method | Basis Set | Investigated Properties |

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Electronic Properties | B3LYP | 6-311++G(d,p) | HOMO-LUMO gap, Mulliken charges, electrostatic potential |

| Reactivity Descriptors | B3LYP | 6-311++G(d,p) | Global hardness, softness, electrophilicity index |

This table is presented as a hypothetical example of how such data would be structured if available and is not based on published research for the target compound.

Molecular Dynamics (MD) Simulations of Conformational Landscapes and Solvation Effects

There are currently no published studies that utilize Molecular Dynamics (MD) simulations to explore the conformational landscapes and solvation effects of this compound. MD simulations would provide critical insights into the dynamic behavior of the dibromomethyl group, its rotational energy barriers, and the molecule's interactions with various solvents. While MD simulations have been performed on analogous molecules to assess structural rearrangements, similar research on this compound is absent from the literature. bldpharm.com

Crystallographic Analysis and Intermolecular Interactions in the Solid State

No crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or reported in peer-reviewed journals. Therefore, a detailed analysis of its crystal structure and intermolecular interactions is not possible at this time.

Without a determined crystal structure, the presence and nature of C-Br…Br halogen bonds and other non-covalent interactions in the solid state of this compound remain uncharacterized. The study of such interactions is crucial for understanding the supramolecular assembly and crystal packing of halogenated compounds.

The influence of crystal packing on the solid-state reactivity of this compound has not been investigated, as no information on its solid-state structure is available.

Advanced Spectroscopic Probes for Structural Elucidation and Mechanistic Insights

While basic spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would have been employed for the initial characterization of commercially available this compound, detailed studies using advanced spectroscopic techniques for structural elucidation or mechanistic insights are not found in the scientific literature.

Table 2: General Spectroscopic Data for Related Compounds

| Spectroscopic Technique | Compound | Key Findings |

| FT-Raman Spectroscopy | 3,5-Difluorobenzyl bromide | Characteristic vibrational modes identified. nih.gov |

| ¹H NMR, ¹³C NMR, IR | 1-(bromomethyl)-3,5-dimethoxybenzene | Spectroscopic data consistent with the proposed structure. bldpharm.com |

This table includes data for related compounds to illustrate the types of information that would be relevant and is not data for this compound.

Q & A

Q. What are the recommended synthetic routes for 1-(dibromomethyl)-3,5-difluorobenzene?

The synthesis of this compound can be approached via bromination of a pre-functionalized aromatic precursor. For example:

- Methyl Bromination : Bromination of a methyl group on 3,5-difluorotoluene using brominating agents like -bromosuccinimide (NBS) under radical-initiated conditions or with a Lewis acid catalyst.

- Substitution Reactions : Utilizing halogen exchange reactions on chloro- or hydroxy-substituted intermediates, as described for similar difluorinated aromatics .

- One-Step Strategies : Streamlined approaches inspired by high-accuracy synthetic route prediction tools, which prioritize direct functionalization while minimizing side reactions .

Q. How should researchers handle and store this compound safely?

Safety protocols for brominated aromatics include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation due to potential volatile bromine release .

- Storage : Keep in a dry, airtight container under inert gas (e.g., ) at 2–8°C to prevent hydrolysis or decomposition .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and collect residues in labeled hazardous waste containers. Immediate flushing with water is required for skin/eye exposure .

Advanced Research Questions

Q. What challenges arise in crystallographic characterization of this compound derivatives?

Crystallographic analysis faces two key hurdles:

- Heavy Atom Effects : Bromine’s high electron density can cause absorption errors and complicate phase determination. SHELXL refinement software (with TWIN/BASF commands) is recommended to address twinning or anisotropic displacement .

- Disorder in Substituents : The dibromomethyl group may exhibit rotational disorder. Low-temperature data collection (e.g., 100 K) and restraints on thermal parameters improve model accuracy .

Q. How can conflicting 1H^1\text{H}1H and 19F^{19}\text{F}19F NMR data for brominated aromatics be resolved?

Contradictions in coupling constants or chemical shifts often stem from:

- Substituent Electronic Effects : Fluorine’s strong electron-withdrawing nature deshields adjacent protons, while bromine’s polarizability alters ring current effects. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict shifts and compare with experimental data .

- Solvent Artifacts : Deuterated solvents like can interact with electronegative substituents. Verify assignments via 2D NMR (COSY, HSQC) and spiking with authentic standards .

Q. What mechanistic insights guide the functionalization of this compound in cross-coupling reactions?

The dibromomethyl group acts as a versatile handle for:

- Suzuki-Miyaura Coupling : Bromine’s leaving-group ability enables palladium-catalyzed coupling with boronic acids. Steric hindrance from the 3,5-difluoro substituents may require bulky ligands (e.g., SPhos) to enhance reactivity .

- Nucleophilic Substitution : The benzylic bromide can undergo reactions with amines or thiols. Kinetic studies suggest polar aprotic solvents (e.g., DMF) accelerate substitution while minimizing elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.